Methiazole
Overview
Description
Synthesis Analysis
The asymmetric total synthesis of Methiazole derivatives, such as (-)-mycothiazole, involves key steps including CMD oxidation for converting thiazolidine to thiazole and Nagao acetate aldol reaction for constructing chiral secondary alcohol. The skipped diene was constructed by Stille coupling, and the conjugated diene was synthesized by lithium(I)- and copper(I)-mediated Stille coupling (Sugiyama, Yokokawa, & Shioiri, 2000).
Molecular Structure Analysis
Intermolecular interactions in pi-stacked conjugated molecules, including alkyl bithiazole oligomers, reveal significant insights into Methiazole's molecular structure. The crystal structures of such oligomers demonstrate the potential for easy conversion to functionalized side chains, indicating a versatile framework for further chemical modifications (Koren, Curtis, Francis, & Kampf, 2003).
Chemical Reactions and Properties
The synthesis, characterization, and crystal structural study of iron(II) 4,4′-bithiazole complex highlight the chemical reactions Methiazole can undergo and its properties. This complex was prepared from the reaction of 4,4′-bithiazole with Fe(NO3)3·9H2O in methanol, showcasing Methiazole's reactivity with metal ions (Amani, Abedi, & Safari, 2012).
Physical Properties Analysis
Methiazole and its derivatives exhibit a range of physical properties, including strong fluorescence and reversible electrochromism in the case of thiazolothiazole fluorophores. These materials show strong blue fluorescence with high quantum yields and distinctive, reversible electrochromic properties, suggesting their potential for optoelectronic applications (Woodward et al., 2017).
Chemical Properties Analysis
Direct arylation polycondensation has been utilized for synthesizing bithiazole-based conjugated polymers, revealing Methiazole's chemical properties and potential for creating crystalline polymer materials with high molecular weights. These polymers exhibit high crystallinity and semiconducting properties, further expanding the application range of Methiazole in material science (Kuwabara et al., 2017).
Scientific Research Applications
Neuroprotective Applications
Methiazole analogues, developed from Chlormethiazole (CMZ), have shown neuroprotective properties in various cellular models of neurodegeneration. These studies indicate that these analogues can be potent neuroprotective agents with varying dependence on GABAA receptor potentiation (VandeVrede et al., 2014).
Interaction with Other Substances
Research has also focused on the interactions of methiazole with other substances. For instance, Chlormethiazole has been observed to potentiate the discriminative stimulus effects of methamphetamine in rats, indicating a behavioral interaction between these substances and suggesting the involvement of non-GABAergic mechanisms (Gasior et al., 2004).
Therapeutic Applications
In the context of therapy, methiazole has been found effective as an adjunct in the treatment of chronic periodontitis, improving clinical outcomes when used alongside scaling and root planing (Sgolastra et al., 2014). Furthermore, methiazole and fenbendazole, benzimidazole derivatives, have shown cytotoxic effects on KRAS-mutant lung cancer cells, suggesting their potential as therapeutic agents in certain cancer types (Shimomura et al., 2019).
Neuropharmacology and Neuroprotection
The pharmacology of Chlormethiazole, a related compound, has been extensively studied for its potential neuroprotective effects. These studies highlight the drug's action mechanism, primarily through GABA activity potentiation, and its potential role in preventing neurodegenerative diseases (Wilby & Hutchinson, 2006).
Other Applications
Methiazole has also been investigated in various other scientific contexts, such as its use in monitoring chemotherapy effects in malignant gliomas (Galldiks et al., 2006), and exploring its safety in topical applications for treating melasma (Kasraee et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJIZQPZESTWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424979 | |
Record name | Methiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methiazole | |
CAS RN |
108579-67-5 | |
Record name | Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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